molecular formula C7H5Cl2N3 B15145223 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile

Cat. No.: B15145223
M. Wt: 202.04 g/mol
InChI Key: KCOAJQDHGLGIIL-UHFFFAOYSA-N
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Description

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is a chemical compound with the molecular formula C7H5Cl2N3 and a molecular weight of 202.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and a propanenitrile group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,6-dichloropyrimidine with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carbonitrile
  • 4,6-Dichloro-5-pyrimidinecarbonitrile
  • 4,6-Dichloro-5-cyanopyrimidine

Uniqueness

3-(4,6-Dichloropyrimidin-5-yl)propanenitrile is unique due to the presence of the propanenitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

3-(4,6-dichloropyrimidin-5-yl)propanenitrile

InChI

InChI=1S/C7H5Cl2N3/c8-6-5(2-1-3-10)7(9)12-4-11-6/h4H,1-2H2

InChI Key

KCOAJQDHGLGIIL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCC#N)Cl

Origin of Product

United States

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